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molecular formula C9H11NO2 B8456996 methyl 4-(prop-1-en-2-yl)-1H-pyrrole-2-carboxylate

methyl 4-(prop-1-en-2-yl)-1H-pyrrole-2-carboxylate

Cat. No. B8456996
M. Wt: 165.19 g/mol
InChI Key: JHORCWORUNDCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314092B2

Procedure details

Mix methyl 4-iodo-1H-pyrrole-2-carboxylate (1.5 g, 5.98 mmoles), 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (3.01 g, 17.98 mmoles) 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) (0.3 g, 0.06 mmoles), tris(dibenzylideneacetonyl)bis-palladium (Pd2(dba)3) (0.3 g, 0.06 mmoles), tripotassium phosphate (2.54 g, 11.95 mmoles) and methanol (12 mL). Heat the mixture in a sealed tube in a microwave at 140° C. for 30 minutes. Cool, filter the reaction mixture and wash sinter with methanol, evaporate the filtrate under reduced pressure and chromatograph on silica eluting with isohexane/dichloromethane (gradient elution, 100:0 to 0:100). Evaporate the fractions containing product to give methyl 4-(prop-1-en-2-yl)-1H-pyrrole-2-carboxylate. (0.679 g, 68.79% yield). MS (m/z): 166.1 (M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[NH:5][CH:6]=1.[CH3:11][C:12]1(C)[C:16](C)(C)OB(C(C)=C)O1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CO>[CH2:11]=[C:12]([C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[NH:5][CH:6]=1)[CH3:16] |f:2.3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
IC=1C=C(NC1)C(=O)OC
Name
Quantity
3.01 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C(=C)C)C
Name
tripotassium phosphate
Quantity
2.54 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.3 g
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
FILTRATION
Type
FILTRATION
Details
filter the reaction mixture
WASH
Type
WASH
Details
wash sinter with methanol
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate under reduced pressure and chromatograph on silica eluting with isohexane/dichloromethane (gradient elution, 100:0 to 0:100)
CUSTOM
Type
CUSTOM
Details
Evaporate the fractions
ADDITION
Type
ADDITION
Details
containing product

Outcomes

Product
Name
Type
product
Smiles
C=C(C)C=1C=C(NC1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68.79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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